molecular formula C6H6BrN3O2 B6218638 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2751614-53-4

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6218638
CAS RN: 2751614-53-4
M. Wt: 232
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” such as boiling point, melting point, and density are provided by ChemicalBook .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the conversion of a pyrazolo[1,5-a]pyrazine derivative to the desired product through a series of reactions.", "Starting Materials": [ "2-amino-3-bromo-5-nitropyrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2-amino-3-bromo-5-nitropyrazine is reacted with ethyl acetoacetate in ethanol to form 2-amino-3-bromo-5-(2-oxoethyl)pyrazine.", "Step 2: 2-amino-3-bromo-5-(2-oxoethyl)pyrazine is treated with sodium ethoxide in ethanol to form 2-bromo-3-ethoxycarbonyl-5-aminopyrazine.", "Step 3: 2-bromo-3-ethoxycarbonyl-5-aminopyrazine is reacted with hydrochloric acid to form 2-bromo-3-chlorocarbonyl-5-aminopyrazine.", "Step 4: 2-bromo-3-chlorocarbonyl-5-aminopyrazine is treated with sodium hydroxide in water to form 2-bromo-5-hydroxypyrazine-3-carboxylic acid.", "Step 5: 2-bromo-5-hydroxypyrazine-3-carboxylic acid is reacted with ethyl acetoacetate in ethanol to form 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] }

CAS RN

2751614-53-4

Molecular Formula

C6H6BrN3O2

Molecular Weight

232

Purity

95

Origin of Product

United States

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